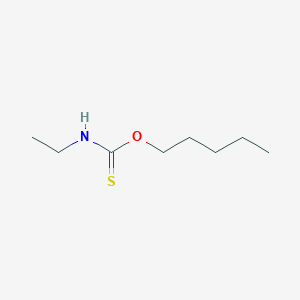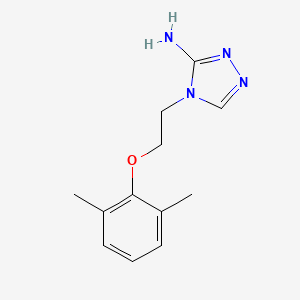![molecular formula C17H14N2O B12904523 Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- CAS No. 88701-57-9](/img/structure/B12904523.png)
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- is a complex organic compound with the molecular formula C17H14N2O It is characterized by the presence of an indole moiety linked to a phenyl group through a methylene bridge, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- typically involves the condensation of 1H-indole-3-carbaldehyde with 4-aminoacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole or phenyl rings .
Scientific Research Applications
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1H-indol-3-yl)-: Shares the indole moiety but lacks the phenyl and methylene bridge.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a different aromatic system compared to the indole moiety.
4-[(1H-Indol-3-ylmethylene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol: Features a triazole ring in addition to the indole moiety
Uniqueness
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- is unique due to its specific structural arrangement, which combines an indole moiety with a phenyl group through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
| 88701-57-9 | |
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3 |
InChI Key |
CFUFBQHNLVXLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

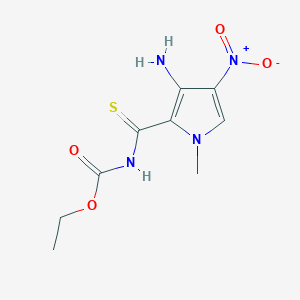
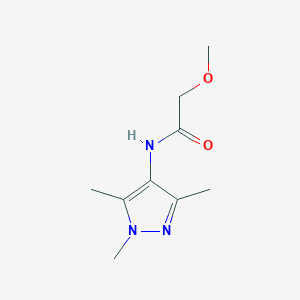
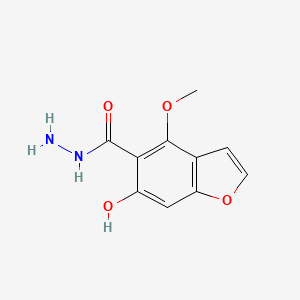
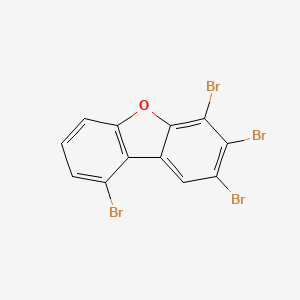
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)

![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
